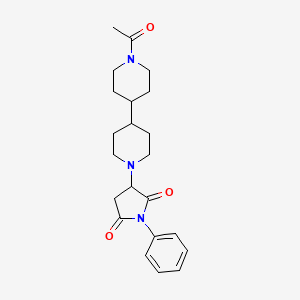![molecular formula C31H33NO2 B11048092 diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate](/img/structure/B11048092.png)
diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate is a complex organic compound with the following chemical formula:
C17H23N
and a molecular weight of approximately 241.38 g/mol . It belongs to the bicyclo[2.2.1]heptane family and contains both aromatic and bicyclic moieties.Preparation Methods
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. Researchers and chemists interested in its synthesis would need to explore novel approaches.
Chemical Reactions Analysis
Reactivity: Diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate may undergo various chemical reactions, including:
Oxidation: It could be oxidized under suitable conditions.
Reduction: Reduction reactions may lead to different derivatives.
Substitution: Substituents on the aromatic rings can be modified.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and Lewis acids (e.g., AlCl3). Reaction conditions vary based on the specific transformation.
Major Products: The major products resulting from these reactions would include derivatives of this compound, such as substituted analogs or functionalized derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound may serve as a catalyst in organic transformations.
Materials Science: Its unique structure could contribute to novel materials.
Drug Discovery: Researchers might explore its potential as a drug scaffold.
Biological Activity: Investigating its interactions with biological targets.
Fine Chemicals: It could find applications in specialty chemicals.
Mechanism of Action
The precise mechanism by which diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While specific analogs are scarce, we can compare this compound with related bicyclo[2.2.1]heptane derivatives. Its uniqueness lies in the combination of aromatic and bicyclic moieties.
properties
Molecular Formula |
C31H33NO2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
[diphenyl-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]phenyl]methyl] acetate |
InChI |
InChI=1S/C31H33NO2/c1-22(33)34-31(23-13-7-5-8-14-23,24-15-9-6-10-16-24)26-17-11-12-18-27(26)32-28-21-25-19-20-30(28,4)29(25,2)3/h5-18,25H,19-21H2,1-4H3 |
InChI Key |
IRSPQEHWPHAWES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3N=C4CC5CCC4(C5(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine](/img/structure/B11048023.png)
![7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol](/img/structure/B11048030.png)
![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)

![1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B11048040.png)
![2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)
![8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11048061.png)
![3-(3,5-Difluorobenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048069.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)
![ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11048087.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11048089.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048091.png)
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048093.png)